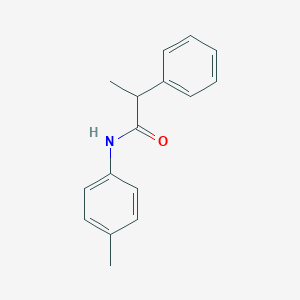
N-(4-methylphenyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-phenylpropanamide, commonly known as N-Methyl-2-phenylpropanamide (NMPP), is a chemical compound that belongs to the amide class of organic compounds. NMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood. However, it has been proposed that N-(4-methylphenyl)-2-phenylpropanamide exerts its therapeutic effects through multiple pathways. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's and Parkinson's diseases. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylphenyl)-2-phenylpropanamide has also been found to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified through various analytical techniques. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of N-(4-methylphenyl)-2-phenylpropanamide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on N-(4-methylphenyl)-2-phenylpropanamide. One potential direction is to investigate the potential therapeutic applications of N-(4-methylphenyl)-2-phenylpropanamide in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of novel derivatives of N-(4-methylphenyl)-2-phenylpropanamide with improved solubility and bioavailability can enhance its potential as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the therapeutic effects of N-(4-methylphenyl)-2-phenylpropanamide can provide insights into the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-2-phenylpropanamide involves the reaction between 4-methylbenzoyl chloride and 2-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction occurs through an amide bond formation mechanism and yields N-(4-methylphenyl)-2-phenylpropanamide as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
N-(4-methylphenyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
Clé InChI |
MCEUKTWQYBYIIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

